

Cdk9-IN-14: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Cdk9-IN-14

Cat. No.: B12417532

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Abstract

Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of the mechanism of action of **Cdk9-IN-14**, compiling key quantitative data, detailed experimental methodologies, and visual representations of its biological activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

Cdk9-IN-14 is an ATP-competitive inhibitor of CDK9.^[1] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event, specifically at Serine 2 (Ser2) of the heptapeptide repeats, is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.

By binding to the ATP pocket of CDK9, **Cdk9-IN-14** prevents the phosphorylation of RNAP II. This leads to a stall in transcriptional elongation, resulting in the rapid depletion of short-lived

mRNA transcripts of key survival genes in cancer cells. Consequently, this targeted inhibition of transcription induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Furthermore, emerging evidence suggests that CDK9 inhibition can reactivate epigenetically silenced genes. This occurs through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the restoration of tumor suppressor gene expression.[1][2][3]

Quantitative Data

Biochemical Activity

The inhibitory activity of **Cdk9-IN-14** (MC180295) has been quantified against a panel of cyclin-dependent kinases, demonstrating high potency and selectivity for CDK9.

Kinase Target	IC50 (nM)
CDK9/cyclin T1	3 - 12
CDK1/cyclin B	>1000
CDK2/cyclin A	>1000
CDK3/cyclin E	>1000
CDK4/cyclin D1	>1000
CDK5/p25	>1000
CDK6/cyclin D3	>1000
CDK7/cyclin H/MAT1	>1000
CDK8/cyclin C	>1000
CDK10/cyclin E1	>1000
CDK11/cyclin L2a	>1000
CDK12/cyclin K	>1000
CDK13/cyclin K	>1000

Data sourced from in vitro enzymatic assays.[2]

Cellular Activity

Cdk9-IN-14 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.^[2]^[3] Notably, it shows heightened potency in Acute Myeloid Leukemia (AML) cell lines, particularly those with MLL translocations.

Cell Line	Cancer Type	IC50 (nM)
MV4-11	Acute Myeloid Leukemia (AML)	34
MOLM-13	Acute Myeloid Leukemia (AML)	<100
THP-1	Acute Myeloid Leukemia (AML)	<100

Data represents the concentration required to inhibit cell growth by 50%.^[2]

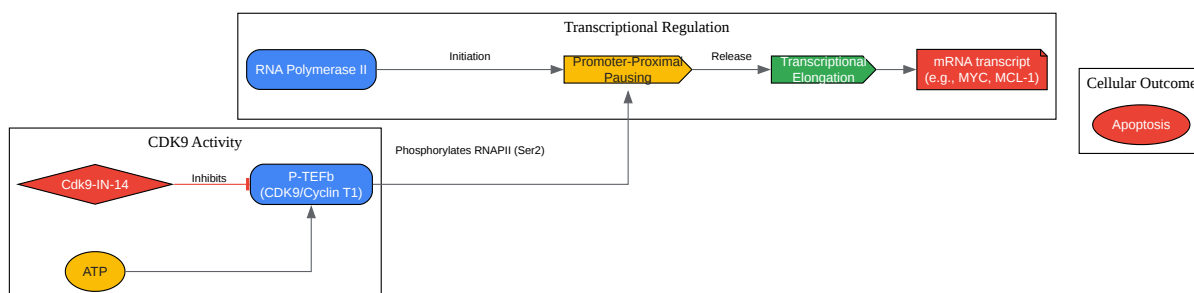
In Vivo Efficacy

In a murine xenograft model of AML using MV4-11 cells, **Cdk9-IN-14** demonstrated significant anti-tumor activity.

Animal Model	Treatment	Tumor Growth Inhibition (TGI)
MV4-11 Xenograft (NSG mice)	5 mg/kg, p.o., qd	58%

Signaling Pathways and Experimental Workflows

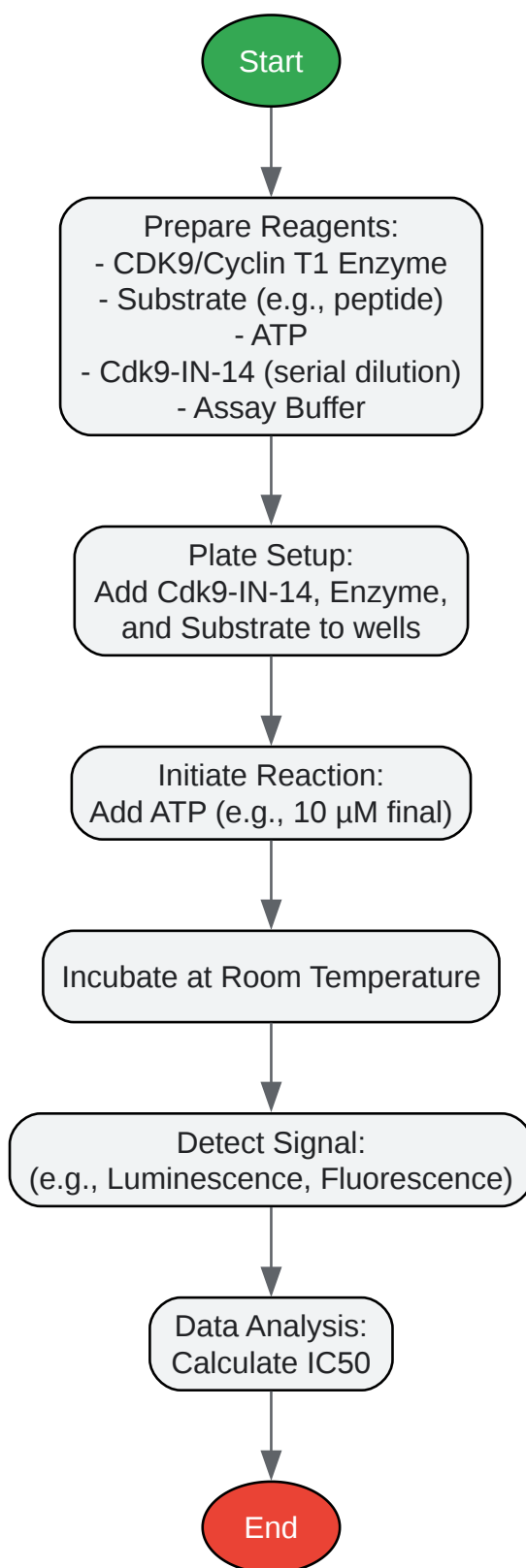
Cdk9-IN-14 Mechanism of Action Pathway



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Caption: **Cdk9-IN-14** inhibits the P-TEFb complex, blocking RNAPII phosphorylation and leading to apoptosis.

Biochemical Kinase Assay Workflow



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Caption: Workflow for determining the IC₅₀ of **Cdk9-IN-14** in a biochemical kinase assay.

Experimental Protocols

In Vitro CDK9 Enzymatic Assay

This protocol is a representative method for determining the IC₅₀ value of **Cdk9-IN-14**.

Materials:

- Recombinant human CDK9/Cyclin T1 enzyme
- Kinase substrate (e.g., a generic peptide substrate for CDKs)
- ATP solution
- **Cdk9-IN-14** (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Multichannel pipettes and a plate reader

Procedure:

- Prepare a serial dilution of **Cdk9-IN-14** in DMSO, followed by a further dilution in kinase assay buffer.
- Add 2.5 µL of the diluted **Cdk9-IN-14** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase assay buffer to each well.
- Initiate the kinase reaction by adding 5 µL of ATP solution to each well to a final concentration of 10 µM.

- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each concentration of **Cdk9-IN-14** relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

MV4-11 Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of **Cdk9-IN-14** on the MV4-11 AML cell line.

Materials:

- MV4-11 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Cdk9-IN-14** (in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom white plates
- Humidified incubator (37°C, 5% CO2)
- Plate reader

Procedure:

- Seed MV4-11 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 µL of culture medium.
- Prepare a serial dilution of **Cdk9-IN-14** in culture medium.

- Add 100 μ L of the diluted **Cdk9-IN-14** or medium with DMSO (vehicle control) to the respective wells.
- Incubate the plate for 72 hours in a humidified incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence signal using a plate reader.
- Calculate the percent viability for each concentration of **Cdk9-IN-14** relative to the vehicle control and determine the IC50 value.

In Vivo AML Xenograft Model

This protocol describes a representative in vivo efficacy study of **Cdk9-IN-14**.

Materials:

- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)
- MV4-11-luc cells (MV4-11 cells engineered to express luciferase)
- **Cdk9-IN-14** formulation for oral administration
- Vehicle control for oral administration
- Phosphate-buffered saline (PBS)
- Bioluminescence imaging system

Procedure:

- Inject 5×10^5 MV4-11-luc cells in 200 μ L of PBS into the tail vein of each NSG mouse.[2]
- Monitor tumor engraftment by bioluminescence imaging.

- Once the tumor burden is established, randomize the mice into treatment and vehicle control groups.
- Administer **Cdk9-IN-14** (e.g., 5 mg/kg) or vehicle control orally once daily.
- Monitor tumor growth regularly using bioluminescence imaging.
- Monitor the body weight of the mice as a measure of toxicity.
- At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) based on the difference in tumor burden between the treated and control groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

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References

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